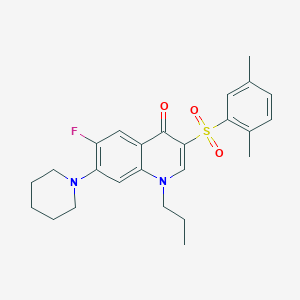![molecular formula C17H16ClFN4O3S2 B2670611 2-(2-chloro-4-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251594-18-9](/img/structure/B2670611.png)
2-(2-chloro-4-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-chloro-4-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a derivative of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one . It is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .
Applications De Recherche Scientifique
Intermolecular Interactions and Structural Analysis
Studies on 1,2,4-triazole derivatives have shown that these compounds exhibit a range of intermolecular interactions, including C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π interactions. These interactions have been thoroughly analyzed using techniques such as DSC, TGA, and Hirshfeld surface analysis, providing insights into the structural properties and stability of such compounds (Shukla et al., 2014).
Crystal Structure and Antifungal Activity
The crystal structure of a novel 1,2,4- Triazolo[4,3-a]Pyridine compound was determined, showcasing its potential antifungal properties against various pathogens. Such studies highlight the potential of triazole derivatives in developing new antifungal agents with specific inhibitory capacities (Wang et al., 2018).
Synthesis and Characterization for Therapeutic Applications
Research into novel 4(3H)-quinazolinone derivatives, which are structurally related to triazoles, has been conducted to evaluate their anti-inflammatory and analgesic activities. This suggests that similar compounds, including the specified chemical, could have potential applications in therapeutic settings, indicating the versatility of triazole derivatives in drug development (Farag et al., 2012).
Base-Initiated Reactions and Synthetic Applications
Investigations into N-substituted pyridinium salts, including those related to triazoles, reveal the potential for novel base-initiated reactions. These findings contribute to the understanding of reaction mechanisms and may aid in the synthesis of new compounds with tailored properties for various scientific applications (Umemoto et al., 1996).
Antimicrobial and Antifungal Properties
The synthesis and pharmacological evaluation of novel thiazolo-triazolo-pyridine derivatives have shown significant antimicrobial and antifungal activities. This underscores the potential of triazole derivatives, including the specified compound, in the development of new antimicrobial agents (Suresh et al., 2016).
Propriétés
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN4O3S2/c18-15-9-13(19)2-1-12(15)10-23-17(24)22-11-14(3-4-16(22)20-23)28(25,26)21-5-7-27-8-6-21/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGUJVNVBZCCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=C(C=C(C=C4)F)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2670529.png)

![5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2670531.png)
![tert-butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride](/img/structure/B2670533.png)
![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2670534.png)

![4-(4-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2670536.png)
![2-chloro-N-{3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B2670537.png)
![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B2670539.png)

![N-(naphthalen-1-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2670541.png)

![1-(2-chloro-6-fluorobenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2670549.png)
